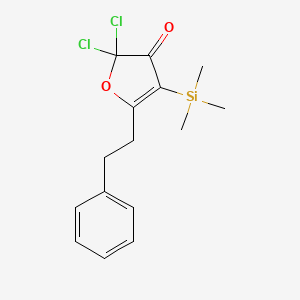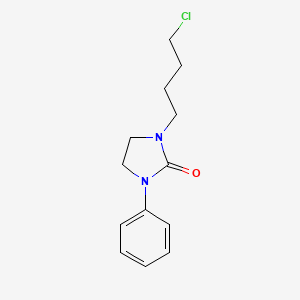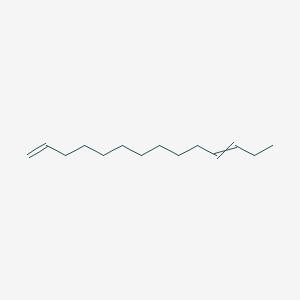![molecular formula C15H10ClNO B14265054 1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one CAS No. 141493-62-1](/img/structure/B14265054.png)
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a cyclohepta[b]pyrrol-2(1H)-one core
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one typically involves multiple steps, starting with the preparation of the cyclohepta[b]pyrrol-2(1H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid: This compound has a similar chlorophenyl group but differs in its core structure and functional groups.
(4-Chlorophenyl)(1-methyl-1H-pyrrol-2-yl)methanone: This compound also contains a chlorophenyl group but has different substituents and a distinct core structure
Propriétés
| 141493-62-1 | |
Formule moléculaire |
C15H10ClNO |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)cyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-12-6-8-13(9-7-12)17-14-5-3-1-2-4-11(14)10-15(17)18/h1-10H |
Clé InChI |
JTPDGBJAEGWSCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=CC(=O)N2C3=CC=C(C=C3)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/no-structure.png)




![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
